2-Fluoro-4-methoxybenzenesulfonyl chloride
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Overview
Description
2-Fluoro-4-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C7H6ClFO3S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a fluorine atom at the second position and a methoxy group at the fourth position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Mechanism of Action
Target of Action
2-Fluoro-4-methoxybenzenesulfonyl chloride is primarily used as a building block in biochemical research . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity may be affected by the pH, temperature, and presence of other reactive species in the solution. It should be stored under inert gas at 2-8°C .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Fluoro-4-methoxybenzenesulfonyl chloride are not well-documented in the literature. It is known that sulfonyl chloride compounds can participate in various biochemical reactions, often acting as electrophiles. They can interact with nucleophiles such as enzymes, proteins, and other biomolecules, forming covalent bonds .
Cellular Effects
It is known that exposure to this compound can cause severe skin burns and eye damage .
Molecular Mechanism
Sulfonyl chlorides are known to be reactive and can form covalent bonds with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
It is known that sulfonyl chlorides are generally stable under normal conditions but can degrade over time .
Metabolic Pathways
Sulfonyl chlorides are known to participate in various biochemical reactions, potentially interacting with enzymes and cofactors .
Transport and Distribution
It is known that sulfonyl chlorides can react with various biomolecules, potentially affecting their localization or accumulation .
Subcellular Localization
It is known that sulfonyl chlorides can react with various biomolecules, potentially affecting their activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-4-methoxybenzenesulfonyl chloride can be synthesized through the sulfonylation of 2-fluoro-4-methoxybenzene. The reaction typically involves the use of chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) as sulfonylating agents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the sulfonyl chloride derivative.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases, such as sodium hydroxide.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Sulfonic Acid: Formed by hydrolysis.
Scientific Research Applications
2-Fluoro-4-methoxybenzenesulfonyl chloride is utilized in various scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its reactivity makes it valuable for introducing sulfonyl groups into organic molecules.
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It is involved in the synthesis of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Comparison with Similar Compounds
- 2-Fluoro-5-methylbenzenesulfonyl chloride
- 3-Fluoro-4-methoxybenzenesulfonyl chloride
- 4-Methoxybenzenesulfonyl chloride
- 2,4-Dichlorobenzenesulfonyl chloride
Comparison: 2-Fluoro-4-methoxybenzenesulfonyl chloride is unique due to the presence of both a fluorine atom and a methoxy group on the benzene ring. This combination of substituents influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, the presence of the fluorine atom enhances its electrophilicity, making it more reactive towards nucleophiles. The methoxy group can also influence the compound’s solubility and stability, making it suitable for specific applications in chemical synthesis and research.
Properties
IUPAC Name |
2-fluoro-4-methoxybenzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO3S/c1-12-5-2-3-7(6(9)4-5)13(8,10)11/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWTYPSGDVPOPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016516-68-9 |
Source
|
Record name | 2-fluoro-4-methoxybenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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